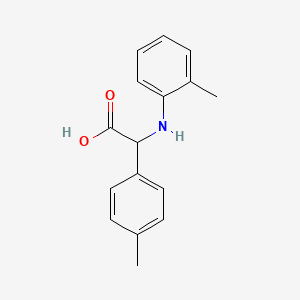

p-Tolyl-o-tolylamino-acetic acid

Beschreibung

p-Tolyl-o-tolylamino-acetic acid is a substituted acetic acid derivative featuring two distinct aromatic substituents: a para-tolyl group (p-tolyl, C₆H₄CH₃-p) and an ortho-tolylamino group (o-tolylamino, NH-C₆H₃CH₃-o). This compound belongs to the diarylamine class, which is recognized for diverse pharmacological activities, including anti-inflammatory and antitumor properties .

Eigenschaften

Molekularformel |

C16H17NO2 |

|---|---|

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

2-(2-methylanilino)-2-(4-methylphenyl)acetic acid |

InChI |

InChI=1S/C16H17NO2/c1-11-7-9-13(10-8-11)15(16(18)19)17-14-6-4-3-5-12(14)2/h3-10,15,17H,1-2H3,(H,18,19) |

InChI-Schlüssel |

AFWBWVUGSWDUEX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Tolyl-o-tolylamino-acetic acid typically involves the reaction of p-toluidine and o-toluidine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete reaction. The product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

Industrial production of p-Tolyl-o-tolylamino-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the product. The final product is purified using techniques such as recrystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

p-Tolyl-o-tolylamino-acetic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Substitution: The compound can undergo substitution reactions where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride for converting amino groups to halides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halides and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

p-Tolyl-o-tolylamino-acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of p-Tolyl-o-tolylamino-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares p-Tolyl-o-tolylamino-acetic acid with structurally related acetic acid derivatives:

Key Observations:

- Substituent Complexity: The target compound’s dual aromatic substituents (p-tolyl and o-tolylamino) differentiate it from simpler analogs like 2-(p-Tolyl)acetic acid . This complexity may enhance its binding affinity in biological systems but reduce solubility compared to smaller derivatives .

- Functional Group Impact: Derivatives with heterocyclic moieties (e.g., thiadiazole in ) exhibit distinct electronic properties and bioactivity profiles.

- Protective Groups: The BOC-protected amino group in enhances stability during synthetic processes, contrasting with the free amino group in the target compound, which may confer higher reactivity .

Pharmacological and Industrial Relevance

- Diarylamine Pharmacophores: Compounds like 4-(p-Tolylamino)benzaldehyde demonstrate anti-inflammatory and anticancer activities, implying that p-Tolyl-o-tolylamino-acetic acid could serve as a scaffold for drug development.

- Industrial Applications : Simpler analogs like 2-(p-Tolyl)acetic acid are used in organic synthesis, while more complex derivatives (e.g., ) are tailored for specialized research or therapeutic purposes.

Biologische Aktivität

p-Tolyl-o-tolylamino-acetic acid (PTTA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

PTTA is characterized by its dual tolyl groups attached to an amino-acetic acid structure, giving it a molecular formula of CHNO with a molecular weight of approximately 265.31 g/mol. It is a white to off-white crystalline solid, soluble in both water and organic solvents, which enhances its utility in various experimental settings.

1. Antimicrobial Properties

PTTA has been studied for its potential antimicrobial activity. Research indicates that the compound exhibits significant inhibition against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

2. Anticancer Effects

Several studies have investigated the anticancer properties of PTTA. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, potentially mediated by the modulation of specific signaling cascades such as the PI3K/Akt pathway.

3. Anti-inflammatory and Analgesic Activities

PTTA has also been evaluated for its anti-inflammatory and analgesic properties. In preclinical models, it demonstrated effectiveness in reducing inflammation and pain, likely through the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This suggests that PTTA could serve as a therapeutic agent for conditions characterized by chronic inflammation .

The biological activity of PTTA is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes that lead to therapeutic effects. For instance, studies suggest that PTTA can inhibit certain enzymes involved in metabolic pathways related to inflammation and cancer proliferation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, PTTA was tested against a panel of cancer cell lines. The results revealed that PTTA exhibited IC values in the low micromolar range, indicating potent anticancer activity. The study further elucidated that PTTA's mechanism involved cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of PTTA against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| p-Tolylacetic acid | Similar structure without amino group | Limited antibacterial properties |

| 2-Amino-2-(p-tolyl)acetic acid | Additional amino group | Enhanced anti-inflammatory effects |

| p-Tolyl-p-tolylamino acetic acid | Dual functionality | Broad-spectrum antimicrobial activity |

The unique structure of PTTA allows for distinct chemical interactions compared to similar compounds, enhancing its biological efficacy across various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.